molecular formula C10H12O2 B8780822 Phenol, 2-[(2-methyl-2-propenyl)oxy]- CAS No. 4790-71-0

Phenol, 2-[(2-methyl-2-propenyl)oxy]-

Cat. No. B8780822
CAS RN: 4790-71-0
M. Wt: 164.20 g/mol
InChI Key: AAXBKJXGVXNSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-[(2-methyl-2-propenyl)oxy]- is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-[(2-methyl-2-propenyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[(2-methyl-2-propenyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4790-71-0

Product Name

Phenol, 2-[(2-methyl-2-propenyl)oxy]-

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C10H12O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,11H,1,7H2,2H3

InChI Key

AAXBKJXGVXNSHI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=CC=C1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

These Examples A-D show that if the alkaline reagent used is sodium hydroxide or potassium hydroxide, an increase in the amount of methallyl chloride used improves the degree of conversion of the pyrocatechol as well as the yield of monoether, but results in a substantial formation of diether and of benzene ring alkylation products. Thus, if reference is made to Examples B and D, the use of one mol of methallyl chloride per mol of pyrocatechol, results in monoether/diether molar ratios of, respectively, 1.8 in Example B and 3.8 in Example D. If reference is now made to Examples 1 to 14 according to the present Patent Application, it will be seen that according to the process claimed, it is possible to use large amounts of methallyl chloride without reducing the selectivity of the reaction. Thus, according to Example 1, the use of 1.5 mols of methallyl chloride per mol of pyrocatechol makes it possible to achieve a molar ratio of monoether/diether of 7.6, whilst having a yield of 68% of o-methallyloxyphenol relative to the pyrocatechol starting material, and a content of benzene nucleus alkylation products of 4% relative to pyrocatechol converted.
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1.5 mol
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diether
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Synthesis routes and methods II

Procedure details

A further 72.8 g of pyrocatechol, 616 ml of decalin, 264 ml of ethyl alcohol, 135.8 g of methallyl chloride, 116.6 g of sodium carbonate and 1.8 g of sodium hydrosulphite are added to the previously separated lower phase (140 g) which is constituted essentially by 48.2 g of pyrocatechol and the quaternary ammonium salt. The mixture is heated to 80° under stirring in a nitrogen atmosphere for 3 hours, to obtain practically the same results in o.methallyloxyphenol as obtained in the first cycle.
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72.8 g
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616 mL
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135.8 g
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116.6 g
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1.8 g
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264 mL
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